![molecular formula C20H17F2N3O3S B2452720 4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide CAS No. 1010911-60-0](/img/structure/B2452720.png)
4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide
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Description
4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide, also known as CSMDQ, is a novel compound that has gained considerable attention in the field of medicinal chemistry. This compound has been shown to possess potent anticancer properties and is being investigated for its potential use in cancer therapy.
Scientific Research Applications
Carbonic Anhydrase Inhibition
Aromatic sulfonamides, such as those studied by Supuran et al. (2013), have been investigated for their inhibitory effects on carbonic anhydrases (CAs), enzymes involved in many physiological and pathological processes (Supuran, Maresca, Gregáň, & Remko, 2013). These studies underscore the potential therapeutic applications of sulfonamide derivatives in treating diseases where CA activity is implicated.
Phosphodiesterase 4 Inhibition
Research on phosphodiesterase 4 (PDE4) inhibitors, like the study conducted by Villetti et al. (2015), reveals the therapeutic potential of these compounds in treating pulmonary diseases through inhaled administration. The study highlights a novel PDE4 inhibitor, CHF6001, showing effective anti-inflammatory properties in animal models of respiratory diseases (Villetti et al., 2015).
Synthesis of Tetrahydroquinolines
Toda et al. (1999) demonstrated the synthesis of 1,2,3,4-tetrahydroquinolines (TQs), highlighting the versatility of quinoline derivatives in chemical synthesis. The study provides insights into intramolecular cyclization reactions, which are crucial for the synthesis of complex organic compounds (Toda, Sakagami, & Sano, 1999).
Antiviral and Anticancer Activities
The development of quinolinesulfonamide derivatives for their antiviral and anticancer activities, as explored by Marciniec et al. (2017), demonstrates the broad therapeutic potential of these compounds. The study evaluated the antiproliferative activity of acetylenic quinolinesulfonamides against various cancer cell lines, showing some compounds exhibited better effects than cisplatin (Marciniec, Pawełczak, Latocha, Skrzypek, Maciążek-Jurczyk, & Boryczka, 2017).
properties
IUPAC Name |
4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3S/c1-11-8-18(16-9-13(21)10-17(22)19(16)23-11)24-20(26)12-2-6-15(7-3-12)29(27,28)25-14-4-5-14/h2-3,6-10,14,25H,4-5H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZBCPRVLXDISL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC=C(C=C3)S(=O)(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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